Cas no 61788-28-1 (N-(2-Bromophenyl)-1H-indole-3-carboxamide)

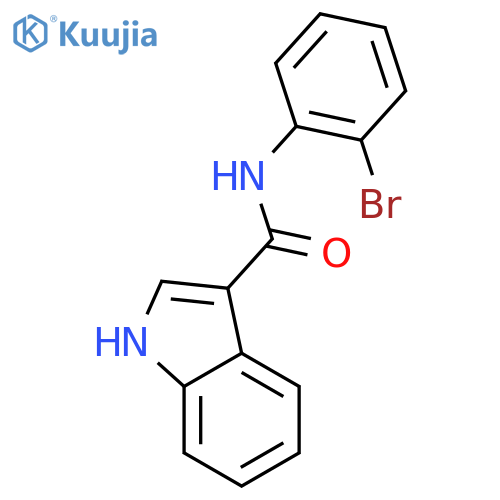

61788-28-1 structure

商品名:N-(2-Bromophenyl)-1H-indole-3-carboxamide

N-(2-Bromophenyl)-1H-indole-3-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2-Bromophenyl)-1H-indole-3-carboxamide

- 61788-28-1

- DTXSID00495053

- SCHEMBL8258117

- AKOS008997672

- 1H-Indole-3-carboxamide, N-(2-bromophenyl)-

-

- インチ: InChI=1S/C15H11BrN2O/c16-12-6-2-4-8-14(12)18-15(19)11-9-17-13-7-3-1-5-10(11)13/h1-9,17H,(H,18,19)

- InChIKey: FYQCIOKDZWJFCY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=CC=C1NC(C2=CNC3=CC=CC=C32)=O

計算された属性

- せいみつぶんしりょう: 314.00548g/mol

- どういたいしつりょう: 314.00548g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 336

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4

- トポロジー分子極性表面積: 44.9Ų

N-(2-Bromophenyl)-1H-indole-3-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Crysdot LLC | CD11090858-5g |

N-(2-Bromophenyl)-1H-indole-3-carboxamide |

61788-28-1 | 95+% | 5g |

$671 | 2024-07-18 | |

| Chemenu | CM146627-5g |

N-(2-bromophenyl)-1H-indole-3-carboxamide |

61788-28-1 | 95% | 5g |

$*** | 2023-03-31 | |

| Chemenu | CM146627-5g |

N-(2-bromophenyl)-1H-indole-3-carboxamide |

61788-28-1 | 95% | 5g |

$634 | 2021-08-05 | |

| Alichem | A199007377-1g |

N-(2-Bromophenyl)-1H-indole-3-carboxamide |

61788-28-1 | 95% | 1g |

$400.00 | 2023-09-01 |

N-(2-Bromophenyl)-1H-indole-3-carboxamide 関連文献

-

Yun-Feng Xie,San-Yuan Ding,Jun-Min Liu,Wei Wang,Qi-Yu Zheng J. Mater. Chem. C, 2015,3, 10066-10069

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439

-

Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608

-

Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338

61788-28-1 (N-(2-Bromophenyl)-1H-indole-3-carboxamide) 関連製品

- 1369174-19-5(2,2-dimethyl-3-(2-methylquinolin-6-yl)propan-1-amine)

- 93951-82-7(2,4,5-Trichlorophenol-d2)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 1806937-58-5(Ethyl 6-chloro-3-(difluoromethyl)-2-methoxypyridine-4-acetate)

- 2171935-17-2(4-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4,4-difluorobutanamidohexanoic acid)

- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)

- 23985-53-7(3-hydroxy-2,3-dimethylbutanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1361584-63-5(4'-Methyl-2'-nitro-2,4,6-trichlorobiphenyl)

推奨される供給者

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量